molecular formula C8H6ClNO2 B11745210 1-Chloro-3-isocyanato-5-methoxybenzene

1-Chloro-3-isocyanato-5-methoxybenzene

Cat. No.: B11745210
M. Wt: 183.59 g/mol
InChI Key: WRQKZDDZJSRPQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-isocyanato-5-methoxybenzene is an organic compound with the molecular formula C8H6ClNO2 It is a derivative of benzene, characterized by the presence of a chlorine atom, an isocyanate group, and a methoxy group attached to the benzene ring

Preparation Methods

The synthesis of 1-Chloro-3-isocyanato-5-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the chlorination of 3-isocyanato-5-methoxybenzene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the substitution of a hydrogen atom with a chlorine atom on the benzene ring .

Industrial production methods may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by chlorination and isocyanation steps. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

1-Chloro-3-isocyanato-5-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

    Reduction Reactions: The isocyanate group can be reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Chloro-3-isocyanato-5-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic effects.

    Industry: It is utilized in the production of polymers, resins, and coatings due to its reactive isocyanate group.

Mechanism of Action

The mechanism of action of 1-Chloro-3-isocyanato-5-methoxybenzene involves its interaction with nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various chemical synthesis processes and potential therapeutic applications .

Comparison with Similar Compounds

1-Chloro-3-isocyanato-5-methoxybenzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts specific reactivity and versatility in various chemical processes.

Properties

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

1-chloro-3-isocyanato-5-methoxybenzene

InChI

InChI=1S/C8H6ClNO2/c1-12-8-3-6(9)2-7(4-8)10-5-11/h2-4H,1H3

InChI Key

WRQKZDDZJSRPQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N=C=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.